molecular formula C11H12N4O B11806100 6-(4-Formylpiperazin-1-yl)nicotinonitrile

6-(4-Formylpiperazin-1-yl)nicotinonitrile

Cat. No.: B11806100
M. Wt: 216.24 g/mol
InChI Key: FVJYTBJMDHNQJO-UHFFFAOYSA-N
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Description

6-(4-Formylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H12N4O It is a derivative of nicotinonitrile, featuring a piperazine ring substituted with a formyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with 4-formylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 6-(4-Carboxypiperazin-1-yl)nicotinonitrile.

    Reduction: 6-(4-Aminopiperazin-1-yl)nicotinonitrile.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6-(4-Formylpiperazin-1-yl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is utilized in the study of biological pathways and molecular interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The piperazine ring can interact with various receptors and ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Benzylpiperazin-1-yl)nicotinonitrile: Similar structure but with a benzyl group instead of a formyl group.

    6-(4-Phenylpiperazin-1-yl)nicotinonitrile: Similar structure but with a phenyl group instead of a formyl group.

Uniqueness

6-(4-Formylpiperazin-1-yl)nicotinonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for medicinal chemistry and biological studies.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

6-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H12N4O/c12-7-10-1-2-11(13-8-10)15-5-3-14(9-16)4-6-15/h1-2,8-9H,3-6H2

InChI Key

FVJYTBJMDHNQJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=NC=C(C=C2)C#N

Origin of Product

United States

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